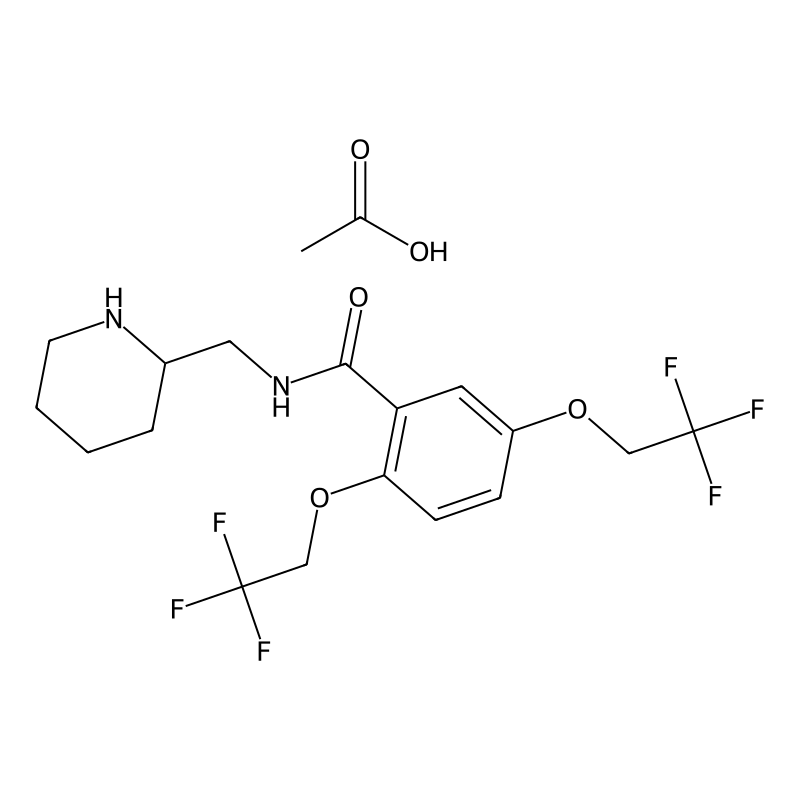

Flecainide Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Flecainide Acetate is the acetate salt of Flecainide, a potent Class Ic antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Nav1.5). As a well-characterized benzamide derivative, it is a standard tool compound for investigating arrhythmias and sodium channel function. A key procurement-relevant property is its defined aqueous solubility of 48.4 mg/mL at 37°C, which contrasts sharply with its free base form, enabling its use in a wide range of experimental and formulation contexts where precise, high-concentration aqueous dosing is required.

References

- [2] DailyMed. Flecainide Acetate Tablets, USP - Package Insert.

- [4] Patel, R. P., & Avachat, M. K. (2018). Liquid pharmaceutical composition of flecainide. GB2564444A.

- [14] Drugs.com. Flecainide: Package Insert / Prescribing Information.

- [17] Boehringer Ingelheim. (2011). FLECAINIDE ACETATE Tablets, USP Rx only DESCRIPTION CLINICAL PHARMACOLOGY.

Substituting Flecainide Acetate with its free base form is impractical for most solution-based applications due to the free base's extremely low aqueous solubility (0.032 mg/mL). This makes achieving accurate, reproducible concentrations for cellular assays or formulations nearly impossible without using the highly soluble acetate salt. While Propafenone is another Class Ic antiarrhythmic, it is not a direct functional equivalent. Propafenone possesses a distinct metabolic profile, involving multiple cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP1A2) and exhibiting weak beta-blocking activity not present in Flecainide. These differences in metabolism and off-target effects can introduce significant experimental variables, making Flecainide Acetate the more specific choice for isolating sodium channel blockade effects.

References

- [6] Uccello-Barretta, G., et al. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. *Pharmaceutics*, 13(11), 1963.

- [12] Drugs.com. Flecainide and Propafenone Interactions.

- [21] Capucci, A., & Boriani, G. (1995). The differentiation of propafenone from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action. *Journal of cardiovascular pharmacology*, 25 Suppl 1, S12–S18.

Aqueous Solubility: Over 1500-Fold Higher Solubility than Flecainide Free Base

Flecainide Acetate demonstrates an aqueous solubility of approximately 48.4 mg/mL, a critical property for preparing stock solutions and formulations. In direct contrast, the free base form of Flecainide is practically insoluble, with a measured aqueous solubility of only 0.032 mg/mL. This represents a greater than 1500-fold difference in solubility, making the acetate salt the only viable choice for applications requiring aqueous dissolution.

| Evidence Dimension | Aqueous Solubility at 25-37°C |

| Target Compound Data | 48.4 mg/mL |

| Comparator Or Baseline | Flecainide Free Base: 0.032 mg/mL |

| Quantified Difference | >1500x higher solubility |

| Conditions | Aqueous solution |

This solubility advantage is essential for accurate dosing in in vitro assays, creating stable liquid formulations, and ensuring material handling efficiency.

Metabolic Profile: Cleaner Metabolism Compared to Propafenone

Flecainide undergoes metabolism primarily via two cytochrome P450 enzymes, CYP2D6 and CYP1A2. Its major active metabolite, meta-O-dealkylated flecainide, is only about one-fifth as potent as the parent compound. In contrast, the in-class alternative Propafenone is metabolized by a broader range of enzymes (CYP2D6, CYP3A4, and CYP1A2) into two active metabolites, 5-hydroxypropafenone and norpropafenone. This simpler metabolic pathway for Flecainide can lead to more predictable pharmacokinetics and fewer drug-drug interactions.

| Evidence Dimension | Primary Metabolic Pathways & Metabolite Activity |

| Target Compound Data | Metabolized by CYP2D6 and CYP1A2; major active metabolite has ~20% potency of parent drug. |

| Comparator Or Baseline | Propafenone: Metabolized by CYP2D6, CYP3A4, CYP1A2; produces two distinct active metabolites. |

| Quantified Difference | Fewer primary metabolizing enzymes and less potent active metabolite compared to Propafenone. |

| Conditions | Human in vivo metabolism |

For mechanism-of-action studies, choosing Flecainide minimizes confounding effects from active metabolites and reduces the risk of interactions with other compounds metabolized by CYP3A4.

Electrophysiological Effect: Greater Prolongation of Ventricular Conduction vs. Propafenone

In a head-to-head crossover study in patients with Wolff-Parkinson-White syndrome, intravenous Flecainide produced a greater prolongation of the minimum preexcited RR interval during atrial fibrillation compared to Propafenone. Flecainide prolonged the interval from a baseline of 225 ms to 301 ms, while Propafenone prolonged it to 262 ms. The difference in prolongation between the two drugs was statistically significant (P < 0.05).

| Evidence Dimension | Prolongation of Minimum Preexcited RR Interval (ms) |

| Target Compound Data | +76 ms (from 225 to 301 ms) |

| Comparator Or Baseline | Propafenone: +37 ms (from 225 to 262 ms) |

| Quantified Difference | Flecainide caused a significantly greater prolongation than Propafenone (p<0.05) |

| Conditions | Intravenous administration in patients with Wolff-Parkinson-White syndrome |

This demonstrates a quantitatively stronger effect on ventricular conduction pathways for Flecainide, making it a more potent tool for studies focused on suppressing re-entrant ventricular arrhythmias.

Preparation of High-Concentration Aqueous Stock Solutions for In Vitro Electrophysiology

The high aqueous solubility (48.4 mg/mL) of Flecainide Acetate allows for the creation of concentrated, stable stock solutions in buffers like PBS, which is not feasible with the insoluble free base. This is critical for achieving accurate and reproducible final concentrations in patch-clamp, cellular impedance, or multi-electrode array experiments targeting sodium channel function.

Mechanism-of-Action Studies Isolating Sodium Channel Blockade

Due to its cleaner metabolic profile and lack of the beta-blocking activity seen in Propafenone, Flecainide Acetate is the preferred compound for studies aiming to specifically dissect the effects of Class Ic sodium channel inhibition without confounding variables from active metabolites or off-target receptor interactions.

Development of Formulations for Preclinical In Vivo Pharmacokinetic Studies

The solubility and stability of the acetate salt facilitate the development of oral or parenteral formulations for animal studies. Its well-documented high bioavailability (~90-95%) ensures predictable plasma concentrations, a key requirement for reliable pharmacokinetic and pharmacodynamic modeling compared to less characterized or poorly soluble compounds.

References

- [2] DailyMed. Flecainide Acetate Tablets, USP - Package Insert.

- [5] Wiest, D. B., et al. (1992). Stability of flecainide acetate in an extemporaneously compounded oral suspension. *American journal of hospital pharmacy*, 49(6), 1467–1470.

- [6] Uccello-Barretta, G., et al. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. *Pharmaceutics*, 13(11), 1963.

- [12] Drugs.com. Flecainide and Propafenone Interactions.

- [15] K, N., et al. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). *Biomedical and Pharmacology Journal*, 17(1).

- [21] Capucci, A., & Boriani, G. (1995). The differentiation of propafenone from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action. *Journal of cardiovascular pharmacology*, 25 Suppl 1, S12–S18.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (95.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.

3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.

4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.

5: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.

6: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.

7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.

8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.

9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.

10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.

11: Khan IA. Oral loading single dose flecainide for pharmacological cardioversion of recent-onset atrial fibrillation. Int J Cardiol. 2003 Feb;87(2-3):121-8. Review. PubMed PMID: 12559528.

12: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.

13: Maury P, Vuille C, Metzger J, Veragut B, Schoenenberger I, Elamly A, Chevrolet JC. [Severe flecainide acetate poisoning. Apropos of a case]. Arch Mal Coeur Vaiss. 1999 Feb;92(2):273-7. Review. French. PubMed PMID: 10078349.

14: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.

15: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.

16: Falk RH, Fogel RI. Flecainide. J Cardiovasc Electrophysiol. 1994 Nov;5(11):964-81. Review. PubMed PMID: 7889236.

17: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.

18: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.

19: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.

20: Crozier I. Flecainide in the Wolff-Parkinson-White syndrome. Am J Cardiol. 1992 Aug 20;70(5):26A-32A. Review. PubMed PMID: 1509995.

Explore Compound Types